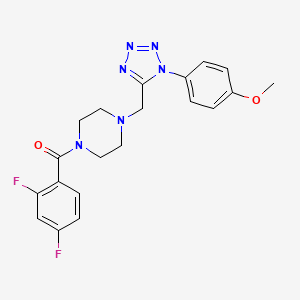
(2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N6O2 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-difluorophenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available data on its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse sources.
1. Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl moiety, a piperazine ring, and a tetrazole group. Its molecular formula is C20H22F2N6O, and its molecular weight is approximately 396.43 g/mol. The presence of multiple functional groups suggests potential for various biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The Ugi reaction has been noted for its efficiency in constructing such complex molecules with high yields and minimal purification steps required .
3.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar piperazine structures have shown promising antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The tetrazole moiety is also known to enhance the antimicrobial efficacy of such compounds .
3.2 Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. In vitro assays demonstrated that related tetrazole derivatives exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values indicating effective inhibition of cell proliferation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Compounds containing piperazine and tetrazole rings may interact with specific enzymes involved in cell signaling pathways.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
5.1 Study on Antibacterial Activity
A recent study evaluated the antibacterial activity of various piperazine derivatives against clinical isolates of Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition at low concentrations, suggesting potential use in treating infections caused by resistant strains .
5.2 Study on Anticancer Effects
In another study focused on cancer treatment, derivatives similar to the target compound were tested for their ability to induce apoptosis in cancer cells. The results showed a dose-dependent increase in apoptosis markers, indicating that these compounds could be developed into effective anticancer agents .
6. Conclusion
The compound this compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy and selectivity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N6O |
| Molecular Weight | 396.43 g/mol |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Yes |
| IC50 (MCF-7) | ~27.3 μM |
| IC50 (HCT-116) | ~6.2 μM |
科学的研究の応用
Medicinal Chemistry
Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth through multiple pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling cascades .
Antimicrobial Properties : The tetrazole moiety in the compound is known for its antimicrobial activity. Compounds with tetrazole structures have been reported to exhibit efficacy against a range of pathogens, including bacteria and fungi. This suggests that the compound could be developed into a therapeutic agent for treating infections .
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells through activation of specific signaling pathways. |
| Antimicrobial | Exhibits efficacy against various pathogens due to the presence of the tetrazole moiety. |
| Anti-inflammatory | Inhibits COX enzymes, leading to reduced synthesis of inflammatory mediators. |
| Neurotransmitter Modulation | Interacts with receptors involved in neurotransmission, potentially influencing mood and pain perception. |
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor size in animal models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of tetrazole derivatives, finding that they effectively inhibited the growth of resistant bacterial strains .
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c1-30-16-5-3-15(4-6-16)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)17-7-2-14(21)12-18(17)22/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSWMJXCCVUYMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













